2-(4-Fluorophenyl)thiazolidine
Overview
Description
2-(4-Fluorophenyl)thiazolidine is a heterocyclic organic compound that features a thiazolidine ring substituted with a 4-fluorophenyl group. Thiazolidines are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of 2-(4-Fluorophenyl)thiazolidine are peroxisome proliferator-activated receptors (PPARs) , specifically PPARγ (PPAR-gamma, PPARG) . These receptors are a group of nuclear receptors and the endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .
Mode of Action
This compound, like other thiazolidinediones, acts by activating PPARs . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others . The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Biochemical Pathways
The activation of PPARγ by this compound affects various biochemical pathways. It leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . This shift in metabolic activity makes cells more dependent on the oxidation of carbohydrates, specifically glucose, for energy . Thiazolidin-4-ones have also been reported to have antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
Pharmacokinetics
Similar compounds, such as thiazolidine-2,4-diones bearing heterocyclic rings, have been shown to have good in silico calculated admet profiles .
Result of Action
The activation of PPARγ by this compound leads to a shift in metabolic activity, making cells more dependent on the oxidation of carbohydrates, specifically glucose, for energy . This can have various effects at the molecular and cellular level, depending on the specific context. For example, thiazolidin-4-ones have been reported to have antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of thiazolidine products . .
Biochemical Analysis
Biochemical Properties
2-(4-Fluorophenyl)thiazolidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, this compound interacts with proteins involved in inflammatory pathways, potentially reducing inflammation . The nature of these interactions often involves binding to the active sites of enzymes or altering protein conformation, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways . It also affects gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate certain receptors, triggering downstream signaling pathways that result in changes in gene expression and cellular function . These molecular interactions are crucial for the compound’s biological activity.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under physiological conditions, maintaining its activity over extended periods . It may undergo degradation under certain conditions, leading to a decrease in its efficacy. Long-term studies have indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxification pathways . These temporal effects are important for understanding the compound’s stability and long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antimicrobial and anti-inflammatory activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, it can inhibit enzymes involved in the biosynthesis of essential metabolites, thereby affecting metabolic flux . Additionally, this compound can modulate the levels of certain metabolites by altering enzyme activity . These interactions are crucial for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and activity . These transport and distribution mechanisms are important for understanding the compound’s bioavailability and pharmacokinetics.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)thiazolidine typically involves the reaction of 4-fluorobenzaldehyde with thioglycolic acid and ammonium carbonate. The reaction proceeds as follows:
Step 1: 4-Fluorobenzaldehyde reacts with thioglycolic acid in the presence of ammonium carbonate.
Step 2: The mixture is heated under reflux conditions to facilitate the formation of the thiazolidine ring.
Step 3: The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form thiazolidinones.
Reduction: The compound can be reduced to modify the thiazolidine ring or the phenyl group.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Thiazolidinones.
Reduction: Modified thiazolidine derivatives.
Substitution: Various substituted phenylthiazolidines.
Scientific Research Applications
2-(4-Fluorophenyl)thiazolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
2-Phenylthiazolidine: Lacks the fluorine atom, which can result in different chemical and biological properties.
2-(4-Chlorophenyl)thiazolidine: Contains a chlorine atom instead of fluorine, which can influence its reactivity and biological activity.
2-(4-Bromophenyl)thiazolidine:
Uniqueness: 2-(4-Fluorophenyl)thiazolidine is unique due to the presence of the fluorine atom, which can enhance its stability, reactivity, and biological activity compared to its non-fluorinated counterparts. The fluorine atom can also influence the compound’s lipophilicity and ability to cross biological membranes, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-thiazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVFGDPOEAQORJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80986116 | |
Record name | 2-(4-Fluorophenyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80986116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67086-80-0 | |
Record name | Thiazolidine, 2-(p-fluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Fluorophenyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80986116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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